molecular formula C23H15F3O7 B3440113 2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione

2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B3440113
M. Wt: 460.4 g/mol
InChI Key: BQLGEMQCJXNYHZ-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of research purposes. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel naphtho[2,3-b]furan-4,9-dione derivatives with a 2-aminopyridine moiety have been synthesized. These derivatives show characteristic intense charge-transfer bands in the visible region, which can be modified by p-substitutions on the phenyl group. One compound demonstrated potential as a chromogenic sensor for Hg2+ and Pd2+ in aqueous media (Tang, Zhang, Zeng, & Zhou, 2017).
  • A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-diones has been established. This synthesis method is significant for producing derivatives of naphtho[2,3-b]furan-4,9-dione, which have various applications in scientific research (Koyanagi, Yamamoto, Nakayama, & Tanaka, 1997).

Potential Therapeutic Applications

  • The cytotoxic activity of 2-substituted naphtho[2,3-b]furan-4,9-diones against KB cells has been studied. The parent structure and most 2-substituted derivatives exhibited cytotoxic activity, suggesting potential use in cancer therapy (Ogawa et al., 2006).
  • Anticancer properties of hybrid molecules combining naphtho[2,3-b]furan-4,9-dione or benzo[f]indole-4,9-dione motif with a phosphonate subunit have been explored. These compounds showed significant cytotoxicity against leukemia and breast adenocarcinoma cell lines, suggesting their potential in cancer treatment (Gach et al., 2016).

Analytical and Environmental Applications

  • A study on the constituents of Ailanthus integrifolia identified compounds including naphtho[2,3-b]furan-4,9-dione derivatives. Such studies are crucial for understanding the chemical composition of plants and their potential uses (Kosuge, Mitsunaga, Koike, & Ohmoto, 1994).
  • High-performance liquidchromatography (HPLC) methods have been developed for the separation and determination of naphtho[2,3-b]furan-4,9-diones in plant extracts. This technique is crucial for the quantitative analysis of these compounds in biological samples and could have implications for both environmental and pharmacological research (Steinert, Khalaf, & Rimpler, 1995).

Spectroscopy and Photophysics

  • Spectroscopic properties of polycyclic aromatic compounds, including naphtho[2,3-b]furan-4,9-diones, have been studied. Such research contributes to understanding the electronic structure and photophysical behavior of these compounds, which is essential for their application in materials science and photodynamic therapy (Tucker, Acree, Zander, Demerseman, & Buisson, 1993).

Chemical Reactions and Synthesis

  • Research on the cyclization of arylpropiolic acid anhydride and the synthesis of naphtho[2,3-c]furan-1,3-dione derivatives highlights the development of new synthetic routes and methodologies. This research is vital for the synthesis of complex organic compounds, potentially leading to new materials or pharmaceuticals (Park et al., 2017).

Properties

IUPAC Name

2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)benzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O7/c1-30-13-8-10(9-14(31-2)20(13)32-3)17(27)16-15-18(28)11-6-4-5-7-12(11)19(29)21(15)33-22(16)23(24,25)26/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGEMQCJXNYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione
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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione
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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione
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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione
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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione
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2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione

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